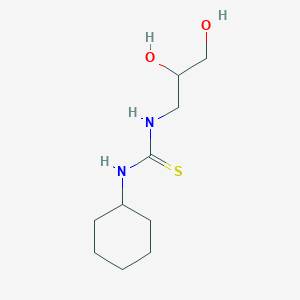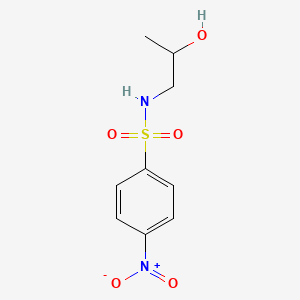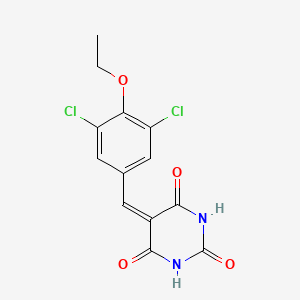
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea (CDPTU) is a thiourea derivative that has gained significant attention in the field of scientific research due to its potential applications in various biological systems. CDPTU has been synthesized and extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been extensively studied for its potential applications in various biological systems. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has also been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been studied for its potential applications in treating diabetes and metabolic disorders.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea is not fully understood, but it is believed to act through multiple pathways. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has also been shown to reduce oxidative stress by activating the Nrf2 pathway. Additionally, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea also has low toxicity and is relatively inexpensive. However, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to use in some experimental systems. Additionally, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
There are several future directions for N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea research. One potential direction is to further investigate the mechanism of action of N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea, particularly its effects on the Nrf2 pathway. Another potential direction is to study the potential applications of N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea could be studied for its potential applications in treating metabolic disorders such as obesity and non-alcoholic fatty liver disease. Overall, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has significant potential for further scientific research and may have important applications in various biological systems.
Synthesemethoden
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea can be synthesized by reacting cyclohexyl isothiocyanate with 2,3-dihydroxypropanol in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea as a white crystalline solid with a melting point of 110-112°C.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(2,3-dihydroxypropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c13-7-9(14)6-11-10(15)12-8-4-2-1-3-5-8/h8-9,13-14H,1-7H2,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJSCEIJVQYYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807738 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Cyclohexyl-3-(2,3-dihydroxypropyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5154471.png)
![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5154476.png)
![1-{2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B5154487.png)
![3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5154497.png)
![1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5154505.png)

![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5154519.png)
![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)

![1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5154560.png)
